![molecular formula C13H20N2O2 B058433 2-(4-Tert-butylphenoxy)propanohydrazide CAS No. 125096-56-2](/img/structure/B58433.png)
2-(4-Tert-butylphenoxy)propanohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Tert-butylphenoxy)propanohydrazide involves the reaction of 4-tert-butylphenoxyacetylhydrazide with aromatic aldehydes and acetone, leading to a new series of 4-tert-butylphenoxyacetylhydrazones. This process highlights the compound's versatility in forming derivatives and its reactivity towards various reagents (Podyachev et al., 2007).
Molecular Structure Analysis
The molecular structure of 2-(4-Tert-butylphenoxy)propanohydrazide and its derivatives has been extensively studied through X-ray analysis and IR spectroscopy. These studies reveal the presence of ZN-C(O)-conformers and the significance of inter- and intramolecular hydrogen bonds in determining the compound's structure. The energy of these hydrogen bonds has been quantitatively estimated, providing insights into the compound’s structural stability (Podyachev et al., 2007).
Chemical Reactions and Properties
2-(4-Tert-butylphenoxy)propanohydrazide undergoes various chemical reactions, indicating its reactivity and functional versatility. These reactions are crucial for its transformation into different derivatives with distinct properties. The compound exhibits specific reactivity patterns, such as hydroxylation and polymerization, under certain conditions, demonstrating its chemical versatility and potential for further modification (Zheng et al., 2020).
Physical Properties Analysis
The physical properties of 2-(4-Tert-butylphenoxy)propanohydrazide, including its solubility, melting point, and glass transition temperature, have been characterized, revealing its high thermooxidative stability. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications (Wu et al., 2016).
Chemical Properties Analysis
The chemical properties analysis of 2-(4-Tert-butylphenoxy)propanohydrazide includes its reactivity with different chemical agents, its potential for oxidation and reduction, and its behavior under various chemical conditions. This analysis provides a deeper understanding of the compound's chemical stability, reactivity, and potential for engaging in a wide range of chemical reactions (Wu et al., 2012).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing compounds bearing the 2-(4-Tert-butylphenoxy) motif, highlighting the chemical flexibility and reactivity of such structures. For instance, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized, demonstrating significant antioxidant properties in both DPPH and FRAP assays (Shakir, Ariffin, & Abdulla, 2014). Moreover, the use of tert-butylperoxy radical as an efficient oxidant for phenols and anilines in dirhodium-catalyzed oxidations underlines the utility of tert-butylphenoxy derivatives in organic synthesis (Ratnikov et al., 2011).
Antioxidant Activity
Compounds derived from 2-(4-Tert-butylphenoxy)propanohydrazide show promising antioxidant activity. The structure-activity relationship reveals that the presence of tert-butylphenoxy groups significantly enhances the radical-scavenging ability of these compounds, as demonstrated in various antioxidant assays (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Environmental Applications
The degradation kinetics and mechanisms of tert-butylphenols, including those related to 2-(4-Tert-butylphenoxy)propanohydrazide derivatives, have been extensively studied in environmental contexts. For example, the transformation of 4-tert-butylphenol by ferrate(VI) oxidation processes was systematically investigated, revealing insights into the removal efficiency and reaction pathways of phenolic contaminants in water (Zheng et al., 2020).
Photodegradation Studies
Photodegradation of tert-butylphenols, including derivatives of 2-(4-Tert-butylphenoxy)propanohydrazide, is crucial for understanding the environmental fate of these compounds. Studies have shown that compounds like 4-tert-butylphenol can be effectively degraded in aqueous solutions using advanced oxidation processes, highlighting the potential for removing such persistent organic pollutants from the environment (Wu et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-(4-tert-butylphenoxy)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(12(16)15-14)17-11-7-5-10(6-8-11)13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNCKHGNOQBBRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC=C(C=C1)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407279 |
Source
|
Record name | 2-(4-tert-butylphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)propanohydrazide | |
CAS RN |
125096-56-2 |
Source
|
Record name | 2-[4-(1,1-Dimethylethyl)phenoxy]propanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125096-56-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-tert-butylphenoxy)propanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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